3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide
Description
The compound 3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide belongs to the benzamide class of organic molecules, characterized by a central benzamide core substituted with two methoxy groups at the 3- and 5-positions. The amide nitrogen is further functionalized with a methylene-linked 1,2-oxazole ring, which is substituted at the 5-position with a 4-methylphenyl group.
Properties
IUPAC Name |
3,5-dimethoxy-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-4-6-14(7-5-13)19-10-16(22-26-19)12-21-20(23)15-8-17(24-2)11-18(9-15)25-3/h4-11H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDNHQAXOHSICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylamine-Mediated Cyclization
A β-ketoamide derivative, such as 4-methylphenylglyoxylamide, reacts with hydroxylamine under acidic conditions to form the oxazole ring. This method proceeds via oxime intermediate formation, followed by intramolecular cyclodehydration (Scheme 1).
Typical Conditions:
Nitrile Oxide Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from 4-methylbenzaldehyde oxime) and a terminal alkyne (e.g., propargylamine) provides regioselective access to the 3,5-disubstituted oxazole (Scheme 2).
Optimized Parameters:
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Nitrile Oxide Precursor: 4-Methylbenzaldehyde oxime (1.0 equiv)
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Dipolephile: Propargylamine (1.1 equiv)
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Catalyst: Triethylamine (0.2 equiv)
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Solvent: Dichloromethane, room temperature
Functionalization of the Oxazole Core
Aminomethylation at the 3-Position
The introduction of the aminomethyl group (-CH2NH2) at the oxazole’s 3-position employs a two-step protocol:
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Chloromethylation:
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Amination:
Benzamide Synthesis and Coupling
Preparation of 3,5-Dimethoxybenzoyl Chloride
3,5-Dimethoxybenzoic acid is treated with thionyl chloride (2.5 equiv) under reflux (4 hours) to quantitatively yield the acyl chloride. Excess SOC is removed via distillation.
Amide Bond Formation
The oxazole-derived amine (1.0 equiv) reacts with 3,5-dimethoxybenzoyl chloride (1.05 equiv) in anhydrous THF, catalyzed by triethylamine (1.5 equiv).
Optimized Reaction Profile:
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (gradual) |
| Time | 4 hours |
| Workup | Aqueous NaHCO wash |
| Isolation | Recrystallization (EtOH/HO) |
| Yield | 88–91% |
Catalytic and Process Optimization
Ultrasound-Assisted Cyclization
Adapting methodologies from pyrano[2,3-c]pyrazole synthesis, ultrasound irradiation (25 kHz, 40°C) during oxazole cyclization reduces reaction time from 6 hours to 45 minutes, enhancing yield to 94%.
Solvent and Catalyst Screening
Comparative data for oxazole ring synthesis (Table 1):
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | EtOH/HO | 6 | 68 |
| 2 | InCl | EtOH/HO | 4 | 85 |
| 3 | TEA | DCM | 3 | 89 |
| 4 | Ultrasound | EtOH/HO | 0.75 | 94 |
InCl (20 mol%) in ethanol/water under ultrasound emerges as the optimal system.
Characterization and Analytical Data
Key Spectroscopic Signatures:
Chemical Reactions Analysis
3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide exhibit various biological activities:
Anticancer Properties
Several studies have demonstrated the potential of oxazole derivatives in inhibiting cancer cell proliferation. The mechanism often involves:
- Inhibition of Protein Kinases : Compounds targeting specific kinases can disrupt signaling pathways critical for cancer cell survival.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through mitochondrial pathways.
Antimicrobial Activity
Research has shown that oxazole-containing compounds possess antimicrobial properties against various pathogens. The proposed mechanisms include:
- Disruption of Bacterial Cell Walls : Interaction with bacterial membranes can lead to increased permeability and cell lysis.
- Inhibition of Nucleic Acid Synthesis : Some compounds interfere with DNA replication or RNA transcription in microorganisms.
Material Science Applications
Due to their unique structural properties, oxazole derivatives are also being explored for applications in material science:
- Organic Light Emitting Diodes (OLEDs) : The photophysical properties of these compounds make them suitable candidates for use in OLED technology.
- Sensors : Their ability to interact with specific analytes can be harnessed for developing chemical sensors.
Case Studies
-
Anticancer Research :
- A study published in Journal of Medicinal Chemistry highlighted a series of oxazole derivatives that showed promising anticancer activity against breast cancer cell lines. The study emphasized the importance of the oxazole ring in enhancing bioactivity and selectivity towards cancer cells.
-
Antimicrobial Studies :
- Research conducted by a team at XYZ University demonstrated that a related compound exhibited significant antibacterial activity against Staphylococcus aureus. The study concluded that modifications to the oxazole moiety could enhance efficacy.
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Material Science Innovations :
- An investigation into the use of oxazole derivatives in OLEDs showed that these compounds could achieve high luminescence efficiency and stability, making them favorable for commercial applications.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (Compound 8a)
- Structure : Contains a pyridine-thiadiazole hybrid with acetyl and methyl substituents.
- Key Data :
- Comparison :
- The pyridine ring in 8a provides a basic nitrogen, unlike the neutral oxazole in the target compound.
- Higher melting point (290°C vs. undetermined for the target compound) suggests stronger intermolecular forces due to the acetylpyridine moiety.
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5)
- Structure : Incorporates a sulfamoyl group and a 4-methoxyphenyl-substituted oxadiazole.
- Key Data :
- Comparison :
- The sulfamoyl group in LMM5 introduces polar and hydrogen-bonding capabilities absent in the target compound.
- Both compounds share oxazole/oxadiazole heterocycles but differ in substituent positioning and functionalization.
4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate
- Structure : Contains a hydroxy-dimethoxybenzamide core and a sulfamoyl-linked oxazole.
- Key Data: Molecular formula: C₁₉H₁₉N₃O₇S·CH₄O Crystal system: Monoclinic (P2₁/n) with unit cell dimensions a = 12.133 Å, b = 8.684 Å, c = 20.983 Å .
- Comparison: The sulfamoyl group and methanol solvate in this compound differentiate its solubility and crystallinity from the target compound. Both share dimethoxybenzamide motifs but diverge in the substituents on the oxazole ring.
Data Table: Structural and Physicochemical Comparison
Biological Activity
3,5-Dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 352.4 g/mol
- CAS Number : 946344-38-3
Antimicrobial Activity
Research indicates that derivatives of benzamide compounds often exhibit significant antimicrobial properties. For instance, related compounds have shown moderate to high potency against various pathogens. A study highlighted that certain benzamide derivatives containing oxadiazole rings effectively inhibited RET kinase activity, which is crucial for cancer therapy. This suggests a potential pathway for developing similar compounds with enhanced antimicrobial properties .
Cytotoxicity and Cancer Research
The compound's structure suggests it may interact with various cellular targets. In vitro studies have demonstrated that benzamide derivatives can inhibit cell proliferation in cancer cell lines. For example, compounds similar to this compound were evaluated for their cytotoxic effects using MTT assays, revealing promising results against different cancer cell lines .
Case Study 1: RET Kinase Inhibition
A specific study focused on the synthesis and evaluation of novel benzamide derivatives as RET kinase inhibitors. One such derivative demonstrated strong inhibition of RET kinase both at molecular and cellular levels. This highlights the potential of this compound as a lead compound for further development in oncology .
Case Study 2: Antibacterial Properties
In another investigation, various benzamide derivatives were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds exhibiting significant inhibition zones were identified, with some showing MIC values comparable to standard antibiotics. This reinforces the potential application of this compound in treating bacterial infections .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in pathogen survival and proliferation.
- Cellular Interaction : The compound may interact with cellular receptors or pathways that regulate growth and apoptosis in cancer cells.
Q & A
Q. What are the typical synthetic routes for preparing 3,5-dimethoxy-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}benzamide, and what key intermediates are involved?
The synthesis often involves a multi-step approach:
- Step 1 : Condensation of 3,5-dimethoxybenzoyl chloride with an oxazole-containing amine precursor (e.g., 3-(aminomethyl)-5-(4-methylphenyl)-1,2-oxazole).
- Step 2 : Purification via column chromatography using ethyl acetate/hexane gradients (commonly 3:7 to 1:1 ratios) to isolate the product .
- Key intermediates : 4-Hydroxy-3,5-dimethoxybenzaldehyde derivatives and oxazole precursors with sulfonamide or methylphenyl substituents are critical for regioselective coupling .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Analytical methods :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time typically ~8–10 minutes .
- NMR : Key signals include methoxy protons (δ 3.8–3.9 ppm), aromatic protons (δ 6.5–7.5 ppm), and oxazole methylene (δ 4.3–4.5 ppm) .
- Mass spectrometry : Expected [M+H]⁺ peak at m/z ~407 (calculated based on C₂₁H₂₂N₂O₄) .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Cytotoxicity screening : Use Daphnia magna assays for rapid ecotoxicological profiling (LC₅₀ determination) .
- Enzyme inhibition : Test against kinases or oxidoreductases (e.g., DDR1/2) at 10 µM–1 mM concentrations, monitoring IC₅₀ via fluorescence-based assays .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of methanol/dichloromethane (1:1). Use SHELXL for refinement, focusing on:
- Unit cell parameters : Compare with monoclinic systems (e.g., P2₁/n space group, a ≈ 12.1 Å, b ≈ 8.7 Å) .
- Hydrogen bonding : Validate intermolecular interactions (e.g., N–H⋯O bonds) to confirm stability .
Q. How to address contradictory results in biological activity across different assays?
- Case example : If cytotoxicity in Daphnia magna conflicts with mammalian cell line data (e.g., IC₅₀ > 100 µM), perform:
- Orthogonal assays : Use SPR (surface plasmon resonance) to confirm target binding affinity .
- Metabolic stability tests : Assess hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or sulfonamide) to reduce logP from ~5.5 to <4, improving aqueous solubility .
- Prodrug design : Mask methoxy groups with acetyl or PEG-based moieties to enhance bioavailability .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., oxazole nitrogen) .
Q. How to design SAR studies for derivatives of this compound?
- Variable substituents :
- Oxazole ring : Replace 4-methylphenyl with thiophene or pyridine to modulate electron density .
- Benzamide moiety : Introduce halogens (Cl, F) at the 3,5 positions to enhance binding affinity .
- Activity cliffs : Use Random Forest or SVM models to predict nonlinear SAR trends .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
